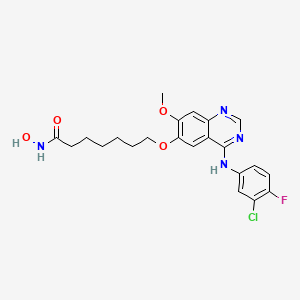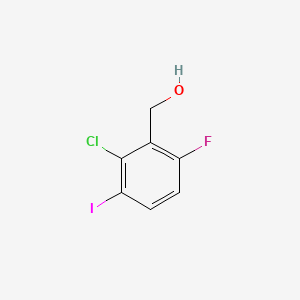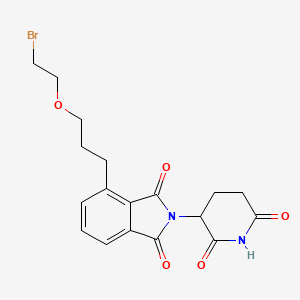
Thalidomide-C3-O-C2-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-C3-O-C2-Br is a synthetic derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the late 1950s and early 1960s due to its teratogenic effects, causing severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and leprosy .
Métodos De Preparación
The synthesis of Thalidomide-C3-O-C2-Br involves several steps, starting with the preparation of thalidomide itself. Thalidomide is synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Thalidomide-C3-O-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the brominated moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Thalidomide-C3-O-C2-Br has several scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives with potential therapeutic properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mecanismo De Acción
The mechanism of action of Thalidomide-C3-O-C2-Br involves binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the degradation of specific transcription factors, such as IKZF1 and IKZF3, leading to anti-proliferative effects in multiple myeloma . The compound also modulates the release of inflammatory mediators like tumor necrosis factor-alpha, contributing to its immunomodulatory and anti-inflammatory effects .
Comparación Con Compuestos Similares
Thalidomide-C3-O-C2-Br is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share similar mechanisms of action but differ in their potency and side effect profiles . Lenalidomide and pomalidomide are more potent and have fewer side effects compared to thalidomide . The unique brominated moiety in this compound may confer distinct pharmacological properties, making it a valuable addition to the family of thalidomide derivatives .
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical structure and mechanism of action make it a valuable tool for studying biological processes and developing new therapies. Despite its association with the tragic history of thalidomide, this compound represents a new frontier in the quest for effective treatments for various diseases.
Propiedades
Fórmula molecular |
C18H19BrN2O5 |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
4-[3-(2-bromoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H19BrN2O5/c19-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)21(17(12)24)13-6-7-14(22)20-16(13)23/h1,3,5,13H,2,4,6-10H2,(H,20,22,23) |
Clave InChI |
OVMSIMTZKMUULZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



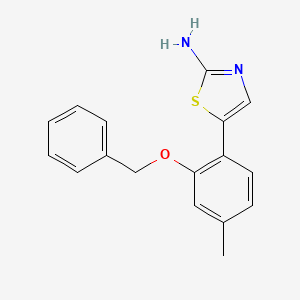
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)

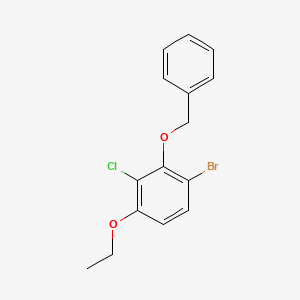
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)
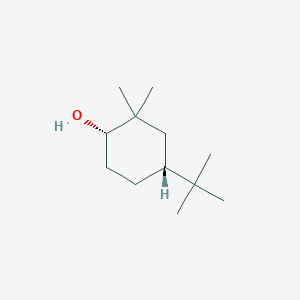
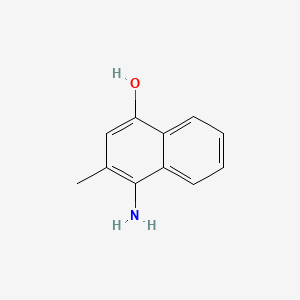
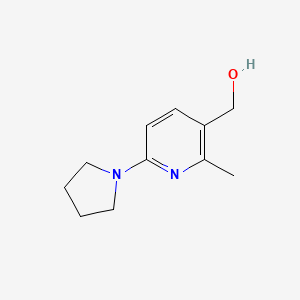
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)

